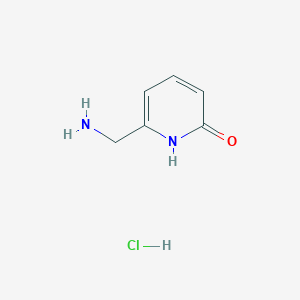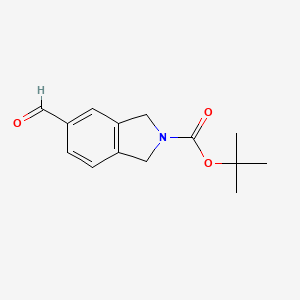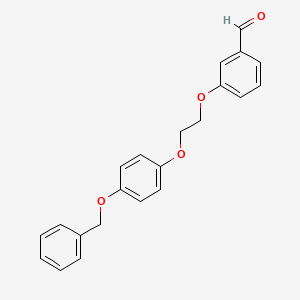
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.40 g/mol . This compound is characterized by its unique structure, which includes a benzaldehyde group connected to a benzyloxyphenoxyethoxy moiety. It is used in various fields of research and industry due to its versatile reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Benzyloxyphenol Intermediate: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Etherification: The benzyloxyphenol is then reacted with 2-bromoethanol in the presence of a base to form 2-(4-(benzyloxy)phenoxy)ethanol.
Aldehyde Formation: Finally, the 2-(4-(benzyloxy)phenoxy)ethanol is oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzoic acid.
Reduction: 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.
Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzyloxyphenoxyethoxy moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(Methoxy)phenoxy)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(2-(4-(Ethoxy)phenoxy)ethoxy)benzaldehyde: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is unique due to the presence of the benzyloxy group, which provides enhanced reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-16-19-7-4-8-22(15-19)25-14-13-24-20-9-11-21(12-10-20)26-17-18-5-2-1-3-6-18/h1-12,15-16H,13-14,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAORPRYYIFUXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594780 |
Source


|
| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-86-0 |
Source


|
| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
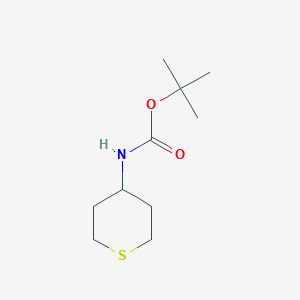
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
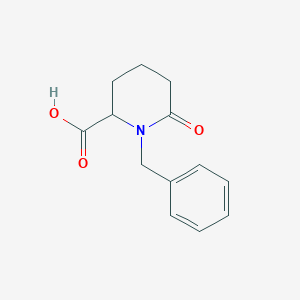


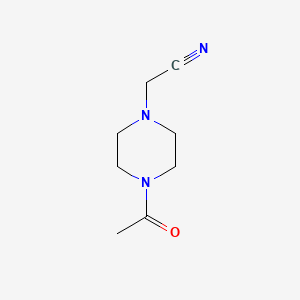
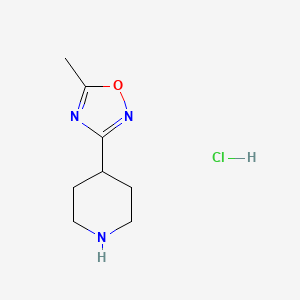
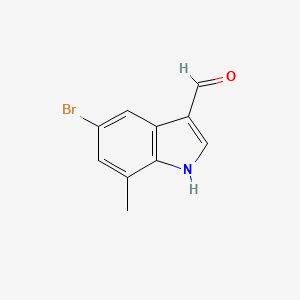
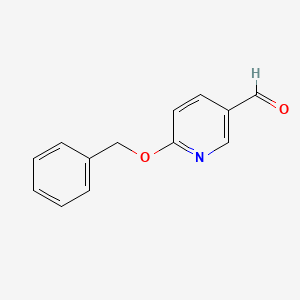


![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)
